molecular formula C10H14Cl2N2O B1521193 4-amino-N-(4-chlorophenyl)butanamide hydrochloride CAS No. 1193388-77-0

4-amino-N-(4-chlorophenyl)butanamide hydrochloride

Cat. No. B1521193
M. Wt: 249.13 g/mol
InChI Key: YLVNVQVSVAGBES-UHFFFAOYSA-N
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Description

4-amino-N-(4-chlorophenyl)butanamide hydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O and a molecular weight of 249.14 . It is used for proteomics research applications .


Molecular Structure Analysis

The InChI code for 4-amino-N-(4-chlorophenyl)butanamide hydrochloride is 1S/C10H13ClN2O.ClH/c11-8-3-5-9 (6-4-8)13-10 (14)2-1-7-12;/h3-6H,1-2,7,12H2, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-amino-N-(4-chlorophenyl)butanamide hydrochloride is a powder . The compound is stored at room temperature .

Scientific Research Applications

Anticonvulsant Applications

  • Progabide Synthesis and Pharmacokinetics : Progabide, closely related to 4-amino-N-(4-chlorophenyl)butanamide hydrochloride, was synthesized for pharmacokinetic and metabolism studies, indicating its importance in understanding the drug's behavior in the body (Allen & Giffard, 1982).
  • Neuropharmacological Profiles : Progabide shows a broad spectrum of anticonvulsant activities, suggesting the potential of 4-amino-N-(4-chlorophenyl)butanamide hydrochloride derivatives in treating seizures through GABA receptor stimulation (Worms et al., 1982).

Chemical Research and Environmental Applications

  • Sonochemical Degradation of Pollutants : Research on the sonochemical degradation of aromatic organic pollutants, including chlorophenols, demonstrates the potential environmental applications of derivatives of 4-amino-N-(4-chlorophenyl)butanamide hydrochloride in treating contaminated water (Goskonda et al., 2002).

Analytical and Synthetic Chemistry

  • Analytical Methods for Progabide : Development of high-performance liquid chromatography methods for measuring progabide and its metabolites illustrates the chemical's role in analytical chemistry and drug monitoring (Yonekawa et al., 1983).
  • Synthesis of Related Compounds : Studies on the synthesis of related compounds, such as 4-(methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, highlight the synthetic chemistry applications and potential pharmacological activities of similar structures (Zhou Yawen, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-amino-N-(4-chlorophenyl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.ClH/c11-8-3-5-9(6-4-8)13-10(14)2-1-7-12;/h3-6H,1-2,7,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVNVQVSVAGBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(4-chlorophenyl)butanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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